Proglumetacin-d4 Dioxalate Proglumetacin-d4 Dioxalate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16666416
InChI: InChI=1S/C46H58ClN5O8/c1-5-21-51(22-6-2)46(57)40(48-44(55)34-11-8-7-9-12-34)18-20-42(53)59-29-10-23-49-24-26-50(27-25-49)28-30-60-43(54)32-38-33(3)52(41-19-17-37(58-4)31-39(38)41)45(56)35-13-15-36(47)16-14-35/h7-9,11-17,19,31,40H,5-6,10,18,20-30,32H2,1-4H3,(H,48,55)/i28D2,30D2
SMILES:
Molecular Formula: C46H58ClN5O8
Molecular Weight: 848.5 g/mol

Proglumetacin-d4 Dioxalate

CAS No.:

Cat. No.: VC16666416

Molecular Formula: C46H58ClN5O8

Molecular Weight: 848.5 g/mol

* For research use only. Not for human or veterinary use.

Proglumetacin-d4 Dioxalate -

Specification

Molecular Formula C46H58ClN5O8
Molecular Weight 848.5 g/mol
IUPAC Name 3-[4-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxy-1,1,2,2-tetradeuterioethyl]piperazin-1-yl]propyl 4-benzamido-5-(dipropylamino)-5-oxopentanoate
Standard InChI InChI=1S/C46H58ClN5O8/c1-5-21-51(22-6-2)46(57)40(48-44(55)34-11-8-7-9-12-34)18-20-42(53)59-29-10-23-49-24-26-50(27-25-49)28-30-60-43(54)32-38-33(3)52(41-19-17-37(58-4)31-39(38)41)45(56)35-13-15-36(47)16-14-35/h7-9,11-17,19,31,40H,5-6,10,18,20-30,32H2,1-4H3,(H,48,55)/i28D2,30D2
Standard InChI Key PTXGHCGBYMQQIG-JJSOYIRXSA-N
Isomeric SMILES [2H]C([2H])(C([2H])([2H])OC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C)N4CCN(CC4)CCCOC(=O)CCC(C(=O)N(CCC)CCC)NC(=O)C5=CC=CC=C5
Canonical SMILES CCCN(CCC)C(=O)C(CCC(=O)OCCCN1CCN(CC1)CCOC(=O)CC2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C)NC(=O)C5=CC=CC=C5

Introduction

Chemical Identity and Structural Characteristics

Proglumetacin-d4 dioxalate is systematically identified by two distinct CAS registry numbers: 57132-53-3 and 1346597-85-0. This discrepancy arises from variations in salt forms or isotopic labeling conventions. The compound’s molecular formula is reported as C<sub>50</sub>H<sub>58</sub>D<sub>4</sub>ClN<sub>5</sub>O<sub>16</sub> with a molecular weight of 1028.53 g/mol , while an alternative formulation, C<sub>48</sub>H<sub>60</sub>ClN<sub>5</sub>O<sub>12</sub> (938.505 g/mol), likely excludes the dioxalate component. The inclusion of deuterium at specific positions—typically the ethylpiperazinyl group—modifies its kinetic isotope effects, influencing metabolic pathways without altering primary pharmacological activity.

Table 1: Key Molecular Data

PropertyValueSource
CAS Number57132-53-3 / 1346597-85-0
Molecular FormulaC<sub>50</sub>H<sub>58</sub>D<sub>4</sub>ClN<sub>5</sub>O<sub>16</sub>
Molecular Weight1028.53 g/mol
IUPAC Name3-[4-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxy-1,1,2,2-tetradeuterioethyl]piperazin-1-yl]propyl 4-benzamido-5-(dipropylamino)-5-oxopentanoate; oxalic acid
SMILESCCCN(CCC)C(=O)C(CCC(=O)OCCCN1CCN(CC1)CCOC(=O)CC2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C)NC(=O)C5=CC=CC=C5.C(=O)(C(=O)O)O

The structural complexity of proglumetacin-d4 dioxalate underscores its dual functionality: the indole-acetic acid moiety confers COX inhibitory activity, while the deuterated ethylpiperazinyl group enhances metabolic stability.

Mechanism of Action and Pharmacological Profile

Proglumetacin-d4 dioxalate operates through a dual mechanism characteristic of its parent compound. First, it inhibits cyclo-oxygenase-1 (COX-1) and COX-2 enzymes, reducing prostaglandin synthesis and subsequent inflammation. Second, its metabolism yields two active metabolites: indometacin, a potent NSAID, and proglumide, which mitigates gastric mucosal damage often associated with NSAID use. This synergistic effect enhances therapeutic efficacy while minimizing adverse gastrointestinal effects.

Deuterium incorporation at the ethylpiperazinyl site slows hepatic metabolism via the cytochrome P450 system, prolonging the compound’s half-life. Isotopic substitution reduces the rate of C-H bond cleavage, a phenomenon validated in deuterated pharmaceuticals like deutetrabenazine. Such modifications make proglumetacin-d4 dioxalate invaluable for studying drug metabolism and enzyme kinetics.

Research Applications and Experimental Use

Pharmacokinetic Studies

The deuterated form enables precise tracking of drug absorption, distribution, metabolism, and excretion (ADME). Researchers utilize mass spectrometry to distinguish between deuterated and non-deuterated metabolites, elucidating metabolic pathways without isotopic interference.

Formulation Development

Altered solubility and melting points due to deuteriation necessitate reformulation strategies. Studies compare deuterated and non-deuterated variants to optimize bioavailability, particularly in oral delivery systems.

Dose-Response Relationships

Deuterium’s kinetic effects allow researchers to correlate plasma concentration with therapeutic outcomes more accurately. This is critical for establishing dosing regimens that balance efficacy with toxicity.

AspectDetailSource
Use RestrictionsResearch-only; no medical applications
Shipping LimitationsExcludes consumers, medical facilities
StabilityStore at -20°C; desiccate

Comparative Analysis with Non-Deuterated Proglumetacin

Deuteriation confers distinct advantages:

  • Extended Half-Life: Reduced metabolic clearance increases systemic exposure.

  • Enhanced Solubility: Deuterium’s electron-withdrawing effects improve aqueous solubility, aiding formulation.

  • Isotopic Tracing: Facilitates metabolic pathway mapping via spectroscopic techniques.

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